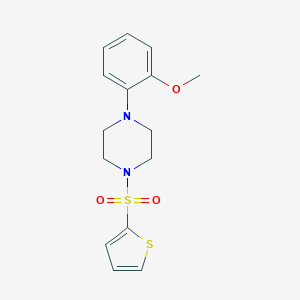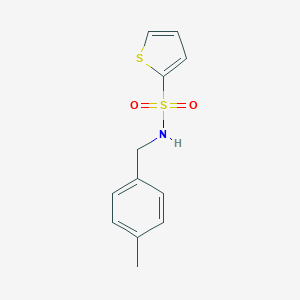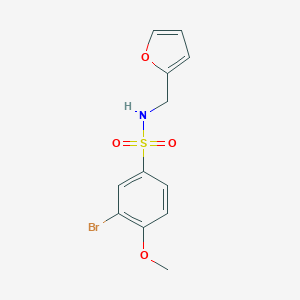
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine, also known as MTSET, is a commonly used compound in scientific research. It is a derivative of piperazine and is classified as a sulfonamide. MTSET is widely used in the study of biological systems due to its unique properties and ability to modify proteins.
Mechanism of Action
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine modifies proteins through the formation of a covalent bond with a specific amino acid residue, typically a cysteine residue. This modification can alter the function of the protein and provide insight into its role in biological systems. The mechanism of action of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is dependent on the specific protein being studied and the location of the modified amino acid residue.
Biochemical and Physiological Effects:
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels, enzymes, and transporters, leading to changes in cellular function. 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine has also been shown to have neuroprotective effects and to be involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is a powerful tool for studying protein function and structure. It allows researchers to modify specific amino acid residues within proteins and investigate their role in biological systems. However, there are limitations to the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine. It can be toxic to cells at high concentrations and can also modify multiple amino acid residues within a protein, making it difficult to interpret results.
Future Directions
There are several future directions for the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine in scientific research. One area of interest is the development of new methods for the selective modification of specific amino acid residues within proteins. This could allow for more precise investigation of protein function and structure. Another area of interest is the use of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine in drug discovery, as it can be used to identify potential drug targets. Finally, there is potential for the development of new derivatives of 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine with improved properties for specific applications.
Synthesis Methods
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can be synthesized through a multi-step process starting with 2-methoxyphenylamine and thiophene-2-sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform with the addition of a base such as triethylamine. The product is then purified through column chromatography to obtain pure 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine.
Scientific Research Applications
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is commonly used in scientific research as a tool to study protein function and structure. It is a powerful reagent that can modify specific amino acid residues within proteins, allowing researchers to investigate the role of these residues in protein function. 1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can also be used to study protein-protein interactions and to identify potential drug targets.
properties
Product Name |
1-(2-Methoxy-phenyl)-4-(thiophene-2-sulfonyl)-piperazine |
|---|---|
Molecular Formula |
C15H18N2O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O3S2/c1-20-14-6-3-2-5-13(14)16-8-10-17(11-9-16)22(18,19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
FSQHODAODGIKHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)